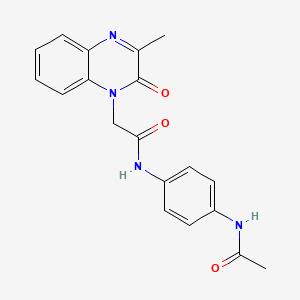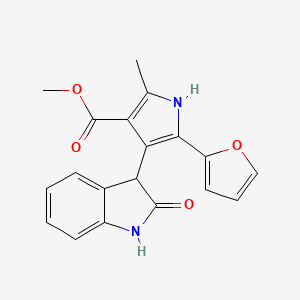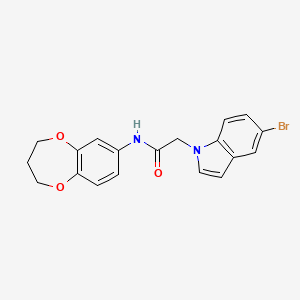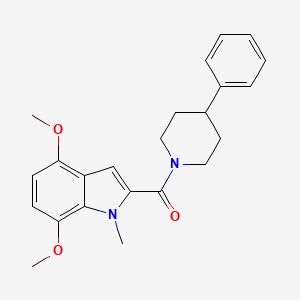
N-(4-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMO-1618 , is a synthetic organic compound with a complex structure. Let’s break it down:
N-(4-acetamidophenyl): This part of the molecule contains an acetamide group attached to a phenyl ring. The acetamide group (NHCOCH₃) is derived from acetic acid, and the phenyl ring provides aromatic character.
2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide: Here, we have a quinoxaline ring system with an acetamide group attached. The quinoxaline ring is a bicyclic heterocycle containing nitrogen atoms.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
AMO-1618 undergoes various chemical reactions:
Oxidation: It can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction of the quinoxaline ring may yield different derivatives.
Substitution: Substituents on the phenyl ring can be modified using appropriate reagents.
Major Products:
Scientific Research Applications
AMO-1618 has found applications in several fields:
Medicine: It exhibits promising pharmacological properties, including potential as an antitumor agent.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: Its derivatives may serve as intermediates in drug synthesis.
Mechanism of Action
Molecular Targets: AMO-1618 likely interacts with specific cellular targets involved in cancer pathways.
Pathways: Further studies are needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Uniqueness: AMO-1618’s unique structure sets it apart from other quinoxaline derivatives.
Similar Compounds: Related compounds include quinoxaline-based drugs like Elesclomol and Rifaximin.
: Reference: Zhang, Y., et al. (2019). Synthesis and biological evaluation of novel quinoxaline derivatives as potential antitumor agents. Bioorganic Chemistry, 83, 1–7. doi:10.1016/j.bioorg.2018.10.006
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C19H18N4O3/c1-12-19(26)23(17-6-4-3-5-16(17)20-12)11-18(25)22-15-9-7-14(8-10-15)21-13(2)24/h3-10H,11H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
HONFHMLGSNZZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10986395.png)

![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide](/img/structure/B10986403.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(furan-2-yl)propyl]acetamide](/img/structure/B10986413.png)
![Ethyl 2-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10986418.png)
![N-[2-(dimethylsulfamoyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B10986428.png)
![6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-hexanone](/img/structure/B10986430.png)

![Methyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-5-ethyl-1,3-thiazole-4-carboxylate](/img/structure/B10986439.png)
![N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10986445.png)
![5-(3-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10986448.png)

![N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10986458.png)
